molecular formula C12H10ClN3O2 B12315834 3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid

3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid

Cat. No.: B12315834
M. Wt: 263.68 g/mol
InChI Key: LQALCNUMZCJEHC-UHFFFAOYSA-N
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Description

3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid is a chemical compound with the molecular formula C12H10ClN3O2 and a molecular weight of 263.68 g/mol . This compound is characterized by the presence of a chloropyridazine moiety attached to a benzoic acid structure via an aminomethyl linkage. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid typically involves the reaction of 6-chloropyridazine with an appropriate aminomethyl benzoic acid derivative. The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . The reaction can be carried out using conventional heating methods or microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(6-Chloropyridazin-3-yl)amino]methyl}benzoic acid is unique due to its specific combination of a chloropyridazine moiety and a benzoic acid structure. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H10ClN3O2

Molecular Weight

263.68 g/mol

IUPAC Name

3-[[(6-chloropyridazin-3-yl)amino]methyl]benzoic acid

InChI

InChI=1S/C12H10ClN3O2/c13-10-4-5-11(16-15-10)14-7-8-2-1-3-9(6-8)12(17)18/h1-6H,7H2,(H,14,16)(H,17,18)

InChI Key

LQALCNUMZCJEHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC2=NN=C(C=C2)Cl

Origin of Product

United States

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